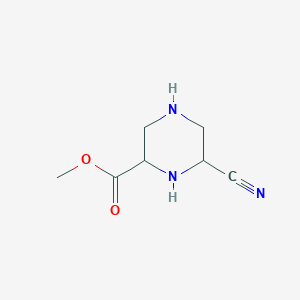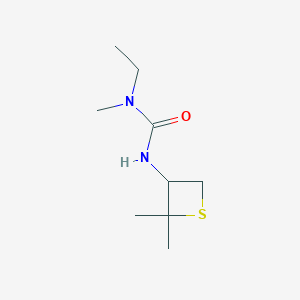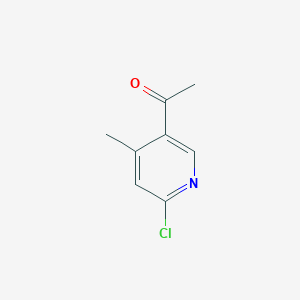
Methyl 6-cyanopiperazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-cyanopiperazine-2-carboxylate is a chemical compound with significant interest in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a cyano group and a carboxylate ester group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyanopiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 6-cyanopiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Methyl 6-cyanopiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic effects.
作用機序
The mechanism of action of methyl 6-cyanopiperazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .
類似化合物との比較
- Methyl 6-chloropyrazine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 6-cyanopiperazine-2-carboxylate is unique due to the presence of both cyano and carboxylate ester groups, which provide distinct reactivity and versatility in chemical synthesis.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
methyl 6-cyanopiperazine-2-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h5-6,9-10H,3-4H2,1H3 |
InChIキー |
NTJXDHQEXJQANQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCC(N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)

![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)





![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)

![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)
